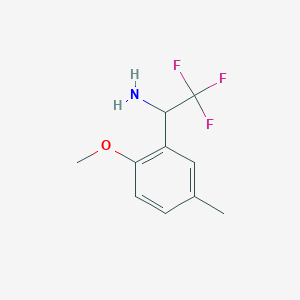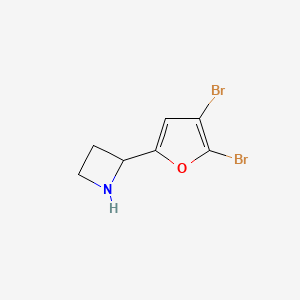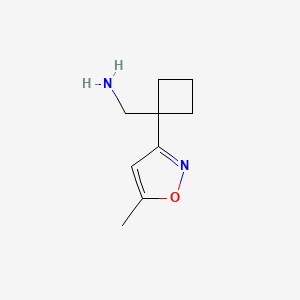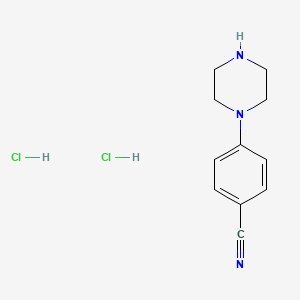
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO3 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
The synthesis of 2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
2-Amino-2-(3-chloro-2-methoxyphenyl)acetic acid can be compared with similar compounds such as:
2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid: This compound has a similar structure but with the methoxy group at a different position on the aromatic ring.
2-Amino-2-(3-chloro-2-methylphenyl)acetic acid: In this compound, the methoxy group is replaced by a methyl group.
2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid: This compound has a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13) |
InChI Key |
APCGTLYZPSVRBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)





![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)


